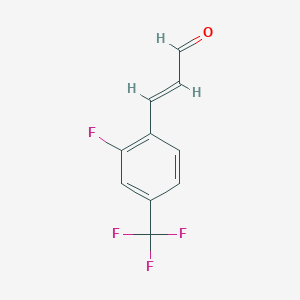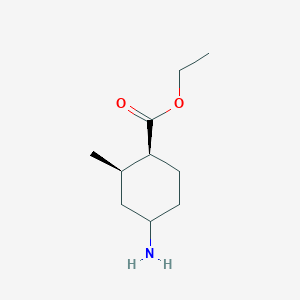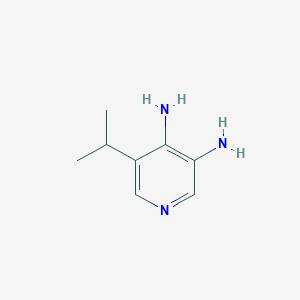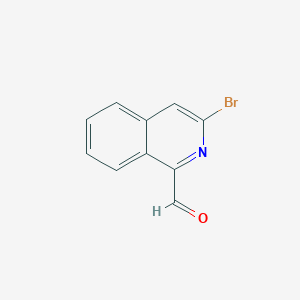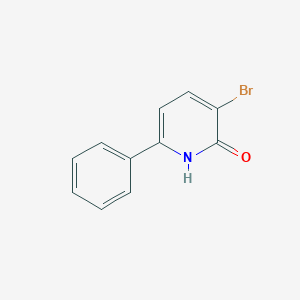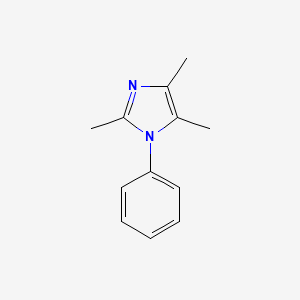
6-Bromopyridine-3-sulfinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromopyridine-3-sulfinic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 6th position and a sulfinic acid group at the 3rd position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Bromopyridine-3-sulfinic acid can be synthesized through several methods. One common approach involves the sulfonation of the corresponding pyridine derivative. Another method includes the diazotization of 3-aminopyridines followed by the substitution of the diazo group with a sulfonyl group . The intermediate pyridine-3-sulfonyl chlorides formed during this process are then hydrolyzed to yield the sulfonic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale sulfonation reactions under controlled conditions. The choice of reagents and reaction conditions can vary depending on the desired purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromopyridine-3-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and thiols are often employed in substitution reactions.
Major Products:
Oxidation: Formation of 6-bromopyridine-3-sulfonic acid.
Reduction: Formation of pyridine-3-sulfinic acid.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Bromopyridine-3-sulfinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes .
Mécanisme D'action
The mechanism of action of 6-Bromopyridine-3-sulfinic acid involves its interaction with molecular targets through its functional groups. The sulfinic acid group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
5-Bromopyridine-3-sulfonic acid: Similar in structure but with a sulfonic acid group instead of a sulfinic acid group.
6-Chloropyridine-3-sulfinic acid: Similar but with a chlorine atom instead of a bromine atom.
6-Bromopyridine-3-carboxylic acid: Similar but with a carboxylic acid group instead of a sulfinic acid group.
Uniqueness: 6-Bromopyridine-3-sulfinic acid is unique due to the presence of both a bromine atom and a sulfinic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C5H4BrNO2S |
|---|---|
Poids moléculaire |
222.06 g/mol |
Nom IUPAC |
6-bromopyridine-3-sulfinic acid |
InChI |
InChI=1S/C5H4BrNO2S/c6-5-2-1-4(3-7-5)10(8)9/h1-3H,(H,8,9) |
Clé InChI |
CVUNREFDXNOUJI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1S(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


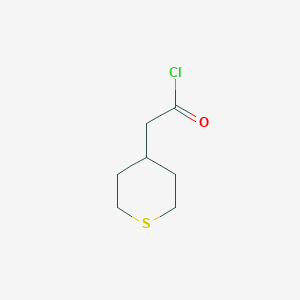
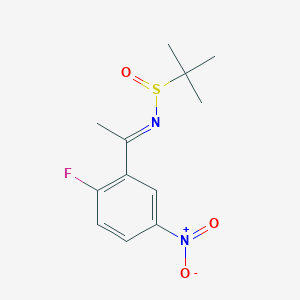

![Imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B15222338.png)
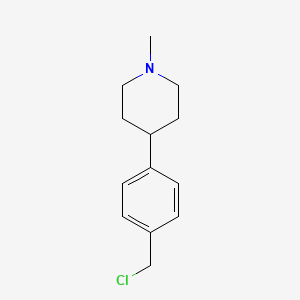
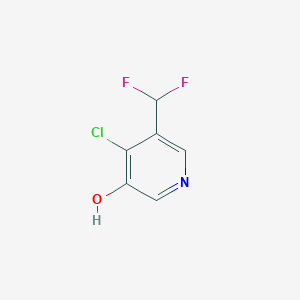
![3-Methylbenzo[b]thiophene-2-carboximidamide hydrochloride](/img/structure/B15222350.png)

